molecular formula C13H14BNO4S B1386959 N-p-Tolyl 4-boronobenzenesulfonamide CAS No. 957062-88-3

N-p-Tolyl 4-boronobenzenesulfonamide

Cat. No.: B1386959
CAS No.: 957062-88-3
M. Wt: 291.1 g/mol
InChI Key: RGJGYRYMFMLJEU-UHFFFAOYSA-N
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Description

N-p-Tolyl 4-boronobenzenesulfonamide is a chemical compound with the molecular formula C₁₃H₁₄BNO₄S. It is known for its unique structure, which includes a boronic acid group and a sulfonamide group. This compound is used in various scientific research applications due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-p-Tolyl 4-boronobenzenesulfonamide typically involves the reaction of 4-boronobenzenesulfonyl chloride with p-toluidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to increase yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-p-Tolyl 4-boronobenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-p-Tolyl 4-boronobenzenesulfonamide is utilized in a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Toluidinosulfonyl)phenylboronic acid
  • 4-(N-(P-tolyl)sulfamoyl)phenylboronic acid
  • 4-(4-Methylphenyl)sulfamoylbenzeneboronic acid

Uniqueness

N-p-Tolyl 4-boronobenzenesulfonamide is unique due to its combination of a boronic acid group and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research fields .

Properties

IUPAC Name

[4-[(4-methylphenyl)sulfamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO4S/c1-10-2-6-12(7-3-10)15-20(18,19)13-8-4-11(5-9-13)14(16)17/h2-9,15-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJGYRYMFMLJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657310
Record name {4-[(4-Methylphenyl)sulfamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-88-3
Record name {4-[(4-Methylphenyl)sulfamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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